molecular formula C13H20Cl2N4 B1462828 1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride CAS No. 435342-19-1

1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride

Cat. No. B1462828
CAS RN: 435342-19-1
M. Wt: 303.2 g/mol
InChI Key: RJMFTBZMWHDDJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride” has been reported in the literature . The pyrrolidine ring, a key component of this compound, is often synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride” can be analyzed using various spectroscopic techniques, including FTIR, UV, and NMR . Quantum chemical calculations can be carried out using density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .


Chemical Reactions Analysis

The chemical reactivity of compounds similar to “1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride” can be evaluated by examining parameters such as potential (μ), chemical hardness (η), and electrophilicity index (ω) that are calculated from HOMO and LUMO energies .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride” can be determined using various techniques. For instance, the molecular weight of the compound is 226.75 . Other properties such as form, SMILES string, and InChI can also be determined .

Scientific Research Applications

Synthesis and Structural Characterization

Research has extensively covered the synthesis and structural characterization of benzimidazole derivatives, showcasing their diverse applications in medicinal chemistry and materials science. For instance, studies on the synthesis of mono- and disubstituted benzimidazoles highlight the versatility of these compounds in chemical synthesis and their potential as intermediates in developing therapeutic agents (Mickevičienė, Voskienė, & Mickevičius, 2014). Similarly, the structural analysis of related compounds provides insights into their molecular configurations and interactions, aiding in the design of more efficient synthesis methods and the exploration of new applications (Liu et al., 2012).

Pharmacological Potential

The pharmacological potential of benzimidazole derivatives has been a significant focus, with studies demonstrating their activity against various targets. For example, benzimidazole-based Zn(II) complexes have been investigated for their anticancer activity, showing promise against human carcinoma cells (Zhao et al., 2015). Additionally, the synthesis and evaluation of benzimidazole derivatives for antimicrobial and genotoxic properties reveal their potential as therapeutic agents, offering a basis for developing new treatments (Benvenuti et al., 1997).

Chemical Transformations and Applications

The exploration of chemical transformations and applications of benzimidazole derivatives underscores their utility in creating diverse molecular libraries and their role in drug discovery. Research into the generation of structurally diverse compounds through alkylation and ring closure reactions demonstrates the adaptability of benzimidazole derivatives in synthesizing novel compounds with potential pharmacological activities (Roman, 2013).

Future Directions

The future directions for “1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride” could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4.2ClH/c14-13-15-11-5-1-2-6-12(11)17(13)10-9-16-7-3-4-8-16;;/h1-2,5-6H,3-4,7-10H2,(H2,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMFTBZMWHDDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C3=CC=CC=C3N=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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